2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines several pharmacologically active moieties, making it a subject of interest in medicinal chemistry and drug design
Preparation Methods
The synthesis of 2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for cancer treatment and other therapeutic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other heterocyclic compounds with similar structural features, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share some pharmacological properties but differ in their specific activities and applications .
Properties
Molecular Formula |
C20H16N6OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C20H16N6OS/c1-27-12-7-5-11(6-8-12)14-9-15(24-23-14)18-22-19-17-13-3-2-4-16(13)28-20(17)21-10-26(19)25-18/h5-10H,2-4H2,1H3,(H,23,24) |
InChI Key |
AMSKGIPJIKAOBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6 |
Origin of Product |
United States |
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